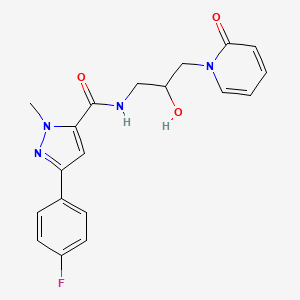
Desmorpholinyl Quizartinib-PEG2-COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desmorpholinyl Quizartinib-PEG2-COOH is a compound that incorporates a ligand for FLT-3 and a PEG-based PROTAC linker. It is primarily used in the synthesis of PROTAC FLT-3 degrader 1, which is a PROTAC FLT-3 internal tandem duplication (ITD) degrader with an IC50 of 0.6 nM .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Desmorpholinyl Quizartinib-PEG2-COOH involves multiple steps, including the incorporation of a ligand for FLT-3 and a PEG-based PROTAC linker. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production methods for this compound are also not publicly disclosed. it is known that the compound is produced under controlled conditions to ensure high purity and consistency .
化学反応の分析
Types of Reactions
Desmorpholinyl Quizartinib-PEG2-COOH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, reduction may produce alcohols, and substitution may produce halogenated compounds .
科学的研究の応用
Desmorpholinyl Quizartinib-PEG2-COOH has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTAC FLT-3 degrader 1.
Biology: Studied for its effects on FLT-3, a receptor tyrosine kinase involved in cell proliferation and survival.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as acute myeloid leukemia (AML).
Industry: Used in the development of new drugs and therapeutic agents
作用機序
Desmorpholinyl Quizartinib-PEG2-COOH exerts its effects by targeting FLT-3, a receptor tyrosine kinase. The compound binds to FLT-3 and promotes its degradation through the PROTAC mechanism. This leads to the inhibition of FLT-3 signaling pathways, which are involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
Quizartinib: A selective FLT-3 inhibitor used in the treatment of acute myeloid leukemia.
Gilteritinib: Another FLT-3 inhibitor with similar applications.
Midostaurin: A multi-targeted kinase inhibitor that also targets FLT-3.
Uniqueness
Desmorpholinyl Quizartinib-PEG2-COOH is unique due to its incorporation of a PEG-based PROTAC linker, which enhances its ability to degrade FLT-3 through the PROTAC mechanism. This makes it a valuable tool in the development of new therapeutic agents targeting FLT-3 .
特性
IUPAC Name |
3-[2-[2-[2-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O7S/c1-30(2,3)25-17-26(34-42-25)33-28(38)31-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)43-29(35)32-22)41-15-14-40-13-12-39-11-10-27(36)37/h4-9,16-18H,10-15H2,1-3H3,(H,36,37)(H2,31,33,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRGZWDBDUKFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCOCCOCCC(=O)O)SC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
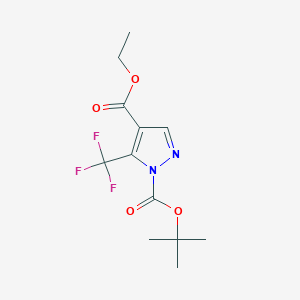
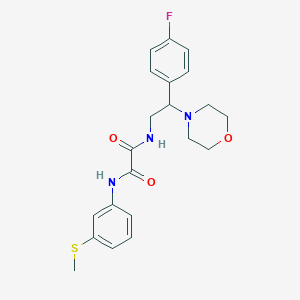
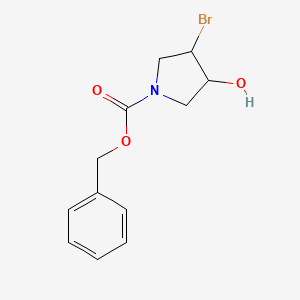
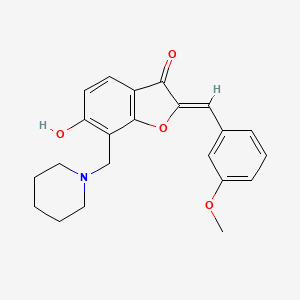
![3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2677814.png)
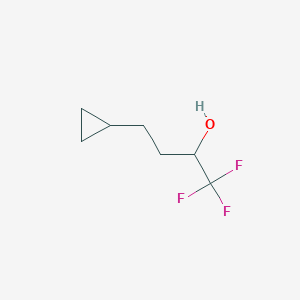
![ethyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2677817.png)
![N-[[3-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2677818.png)
![dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2677819.png)
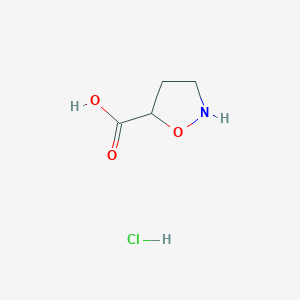
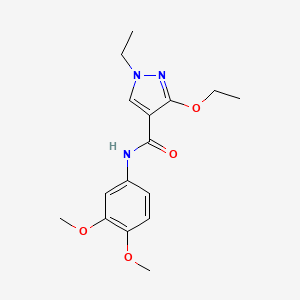
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2677823.png)
